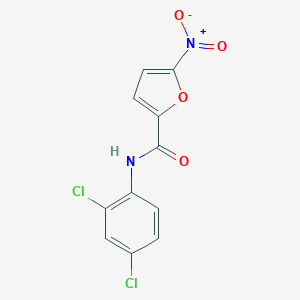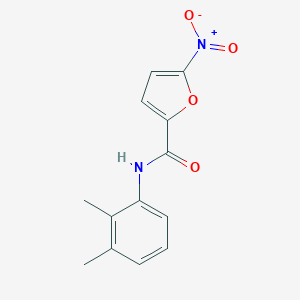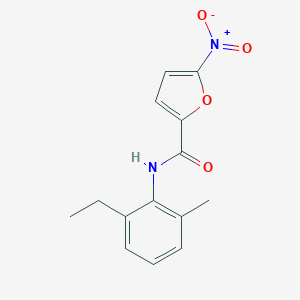![molecular formula C19H18ClN3O2 B251983 N-(3-{[(2-chlorophenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide](/img/structure/B251983.png)
N-(3-{[(2-chlorophenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-{[(2-chlorophenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide, also known as CP-47,497, is a synthetic cannabinoid that is used in scientific research. It was first synthesized in the 1990s and has since been used to study the endocannabinoid system and its effects on the body.
作用機序
N-(3-{[(2-chlorophenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide acts as a potent agonist of the cannabinoid receptors CB1 and CB2. It binds to these receptors and activates them, leading to a variety of physiological effects.
Biochemical and Physiological Effects:
N-(3-{[(2-chlorophenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide has been shown to have a variety of biochemical and physiological effects, including the activation of the endocannabinoid system, the modulation of neurotransmitter release, and the regulation of immune function. It has also been shown to have analgesic, anti-inflammatory, and anti-tumor effects.
実験室実験の利点と制限
One advantage of using N-(3-{[(2-chlorophenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide in lab experiments is that it is a well-characterized compound that has been extensively studied. This makes it a useful reference compound for studying other synthetic cannabinoids. However, one limitation of using N-(3-{[(2-chlorophenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide is that it is a potent agonist of the cannabinoid receptors, which can make it difficult to study the effects of other compounds that may have weaker effects on these receptors.
将来の方向性
There are several future directions for research involving N-(3-{[(2-chlorophenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide. One area of research is the development of new synthetic cannabinoids that have different effects on the endocannabinoid system. Another area of research is the study of the effects of cannabinoids on various physiological processes, such as pain, inflammation, and immune function. Additionally, there is ongoing research into the potential therapeutic uses of cannabinoids for various medical conditions, such as chronic pain, epilepsy, and cancer.
合成法
The synthesis of N-(3-{[(2-chlorophenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide involves several steps, including the reaction of 2-chlorobenzoyl chloride with 3-(dimethylamino)propylamine to form the intermediate 2-chloro-N-(3-(dimethylamino)propyl)benzamide. This intermediate is then reacted with indole-2-carboxylic acid to form N-(3-{[(2-chlorophenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide.
科学的研究の応用
N-(3-{[(2-chlorophenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide is primarily used in scientific research to study the endocannabinoid system and its effects on the body. It is often used as a reference compound in studies of other synthetic cannabinoids and is also used to study the effects of cannabinoids on various physiological processes.
特性
分子式 |
C19H18ClN3O2 |
|---|---|
分子量 |
355.8 g/mol |
IUPAC名 |
N-[3-[(2-chlorobenzoyl)amino]propyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C19H18ClN3O2/c20-15-8-3-2-7-14(15)18(24)21-10-5-11-22-19(25)17-12-13-6-1-4-9-16(13)23-17/h1-4,6-9,12,23H,5,10-11H2,(H,21,24)(H,22,25) |
InChIキー |
OTULKPLRNWYNJN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NCCCNC(=O)C3=CC=CC=C3Cl |
正規SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NCCCNC(=O)C3=CC=CC=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Propyl 4-[(5-nitro-2-furoyl)amino]benzoate](/img/structure/B251901.png)



![3-butoxy-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B251909.png)
![2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B251910.png)
![4-Ethoxy-N-(2-methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-benzamide](/img/structure/B251911.png)



![N-(3-{[(2-fluorophenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide](/img/structure/B251978.png)
![N-{3-[(3-fluorobenzoyl)amino]propyl}-1H-indole-2-carboxamide](/img/structure/B251980.png)
![N-(3-{[(3,4-dimethylphenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide](/img/structure/B251981.png)
![N-(3-{[(4-methylphenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide](/img/structure/B251982.png)